molecular formula C5H3ClN2O3 B019288 5-Chloro-2-hydroxy-3-nitropyridine CAS No. 21427-61-2

5-Chloro-2-hydroxy-3-nitropyridine

Cat. No. B019288
CAS RN: 21427-61-2
M. Wt: 174.54 g/mol
InChI Key: QVGQNICXNZMXQA-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3 .


Synthesis Analysis

The synthesis of 2-chloro-5-nitropyridine involves several steps . The process starts with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . Another method involves the preparation of nitropyridine derivatives of a specific formula and its salt and precursors such as halogenated amino pyridines .


Molecular Structure Analysis

The molecular weight of 5-Chloro-2-hydroxy-3-nitropyridine is 174.54 .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxy-3-nitropyridine is a solid with a melting point of 232-236 °C .

Scientific Research Applications

Pharmacology

In pharmacology, 5-Chloro-2-hydroxy-3-nitropyridine is utilized as an intermediate for the synthesis of more complex compounds. Its physicochemical properties, such as high GI absorption and specific solubility characteristics, make it a valuable compound in drug development .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It’s used to create a variety of substituted pyridines through reactions like vicarious nucleophilic substitution and oxidative substitution methods, which are pivotal in synthesizing new molecules for further application .

Chemical Research

In chemical research, 5-Chloro-2-hydroxy-3-nitropyridine plays a role in the synthesis of nitropyridines, which are important in the study of reaction mechanisms and the development of new synthetic methodologies .

Industrial Applications

While specific industrial applications are not detailed in the search results, compounds like 5-Chloro-2-hydroxy-3-nitropyridine are generally used as intermediates in the manufacture of various products, including pharmaceuticals and agrochemicals .

Environmental Studies

The compound’s impact on the environment is not directly studied; however, its role in the synthesis of other chemicals suggests it could be involved in environmental toxicity studies and degradation processes .

Biochemistry

In biochemistry, 5-Chloro-2-hydroxy-3-nitropyridine may be used in the study of biochemical pathways and as a building block for more complex biochemical compounds .

Analytical Chemistry

5-Chloro-2-hydroxy-3-nitropyridine: can be used in analytical chemistry as a standard or reagent in various chemical analyses to determine the presence or quantity of other substances .

Safety and Hazards

5-Chloro-2-hydroxy-3-nitropyridine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGQNICXNZMXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289794
Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-3-nitropyridine

CAS RN

21427-61-2
Record name 21427-61-2
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Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Synthesis routes and methods

Procedure details

2-Amino-5-chloropyridine (12.8 g., 0.1 mole) was added to 50 ml. of concentrated sulfuric acid. To this was slowly added with stirring 25 ml. of concentrated nitric acid. After the exothermic reaction subsided, the mixture was cooled and poured onto ice. The precipitate was collected and added to a mixture of 12 ml. of concentrated sulfuric acid and 150 ml. of water. To this solution cooled to 0° C., was added 7 g. of sodium nitrite portionwise and the resulting mixture was allowed to warm spontaneously to room temperature. After cooling the precipitate was collected and recrystallized from dimethyl formamideethanol to give 5-chloro-3-nitro-2-pyridone, m.p. 225-227.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the vibrational spectra of CHNP?

A1: Analyzing the Fourier Transform infrared (FT-IR) and FT-Raman spectra of CHNP provides valuable insights into its molecular vibrations and structural characteristics. [] Researchers use this information to confirm the presence of specific functional groups and understand the molecule's overall geometry. By comparing experimental spectra with those obtained from computational methods like Density Functional Theory (DFT), scientists can validate their theoretical models and gain a deeper understanding of the compound's behavior. []

Q2: How do researchers use computational chemistry to study CHNP?

A2: Computational methods like DFT employing the B3LYP/6–311++G(d,p) basis set help predict various molecular properties of CHNP. [] This includes determining optimized geometries, vibrational frequencies, and thermodynamic properties like entropy and heat capacity. [] These calculations provide valuable data for understanding the molecule's stability, reactivity, and potential applications. Additionally, researchers can investigate the compound's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, to understand its potential for charge transfer and related properties. []

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